SD-1029

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

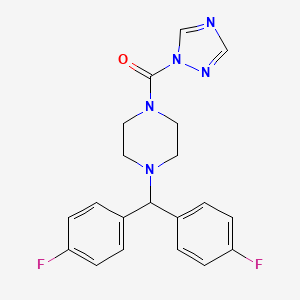

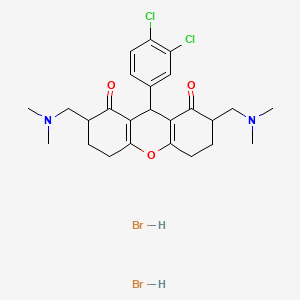

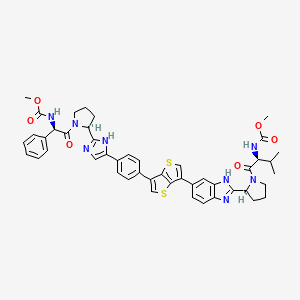

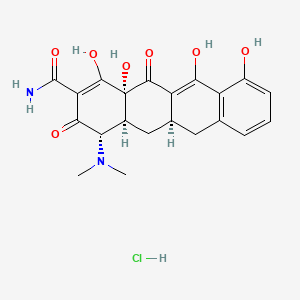

9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide: is a cell-permeable xanthenedione compound that acts as a selective inhibitor of Janus kinase 2 (JAK2). It is known for its ability to inhibit the phosphorylation of JAK2, thereby affecting the JAK-STAT signaling pathway. This compound has shown minimal effects on the phosphorylation levels of Jak1 and Src and exhibits little inhibition towards a panel of 49 other protein kinases .

科学研究应用

Chemistry: In chemistry, 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide is used as a tool compound to study the JAK-STAT signaling pathway. It helps in understanding the role of JAK2 in various biochemical processes .

Biology: In biological research, this compound is used to investigate the effects of JAK2 inhibition on cellular processes such as cell proliferation, apoptosis, and differentiation. It is particularly useful in studying cancer cell lines where JAK2 is overexpressed .

Medicine: Medically, 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide has potential therapeutic applications in treating diseases such as myeloproliferative neoplasms, where JAK2 plays a critical role. It is also being explored for its efficacy in treating other conditions involving abnormal JAK-STAT signaling .

Industry: In the pharmaceutical industry, 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide is used in the development of new drugs targeting the JAK-STAT pathway. It serves as a reference compound in the screening of new JAK2 inhibitors .

作用机制

Target of Action

The primary target of SD-1029 is the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3) proteins . These proteins play crucial roles in cell survival and proliferation . Aberrant activation of STAT3 promotes tumor growth and survival in several human cancers, making it an attractive pathway for the development of targeted anticancer therapy .

Mode of Action

This compound inhibits the activation of STAT3 by inhibiting the phosphorylation of JAK2 . It has been shown to inhibit the nuclear translocation of STAT3, which is a necessary step for STAT3 to function as a DNA-binding transcription factor . This inhibition of JAK2 phosphorylation and STAT3 nuclear translocation disrupts the JAK-STAT signaling pathway, which is often aberrantly activated in various types of cancer .

Biochemical Pathways

The JAK-STAT signaling pathway is the primary biochemical pathway affected by this compound . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell. By inhibiting JAK2 and STAT3, this compound disrupts this signaling pathway, thereby inhibiting the transcription of genes that promote cell survival and proliferation .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, or the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action .

Result of Action

The inhibition of the JAK-STAT signaling pathway by this compound results in the down-regulation of anti-apoptotic proteins Bcl-X L and survivin, which are target proteins of activated STAT3 . This leads to the induction of apoptosis, or programmed cell death, in several human breast and ovarian cancer cell lines . This compound also enhances apoptosis induced by other drugs, such as paclitaxel, in ovarian cancer cells .

生化分析

Biochemical Properties

SD-1029 inhibits the tyrosyl phosphorylation of Stat3, implicating it as an inhibitor of JAK2 . Further analysis shows that this compound inhibits tyrosyl phosphorylation of the JAK2 isoenzyme . It has been shown to display a lower effect on the cellular phosphorylation levels of Jak1 and Src .

Cellular Effects

This compound has been shown to effectively inhibit cell proliferation in JAK-activated BA/F3 cell lines as well as phosphorylation and nuclear translocation of cellular Stat3 . It suppresses p-Stat3 levels in human breast and ovarian cancer cell lines . This compound inhibits not only JAK2 phosphorylation, but also the phosphorylation of STAT1 and STAT3 .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the tyrosyl phosphorylation of Stat3, thereby acting as an inhibitor of JAK2 . It also inhibits the tyrosyl phosphorylation of the JAK2 isoenzyme . This inhibition of JAK2 leads to a decrease in the levels of phosphorylated JAK2, but not JAK1 or Src .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to inhibit cell growth and induce apoptosis in human liver, breast, and ovarian cancer cell lines . It suppresses p-Stat3 levels in these cell lines .

Metabolic Pathways

This compound is involved in the JAK-STAT signaling pathway, where it inhibits the activation of JAK2 and subsequently the phosphorylation of Stat3 .

Subcellular Localization

While the exact subcellular localization of this compound is not specified in the current literature, it is known to inhibit the nuclear translocation of Stat3 , suggesting that it may interact with this protein in the cytoplasm before it is transported to the nucleus.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide involves the reaction of 9-(3,4-dichlorophenyl)-2,7-bis(dimethylaminomethyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione with hydrobromic acid to form the 2HBr salt . The reaction conditions typically involve the use of a solvent such as dimethyl sulfoxide (DMSO) and maintaining the reaction at ambient temperature.

Industrial Production Methods: Industrial production of 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often packaged under inert gas to prevent degradation and is stored at temperatures between 2-8°C .

化学反应分析

Types of Reactions: 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dichlorophenyl and dimethylaminomethyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include hydrobromic acid for the formation of the 2HBr salt and DMSO as a solvent. The reactions are typically carried out at ambient temperature to maintain the stability of the compound .

Major Products: The major product formed from these reactions is the 2HBr salt of 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide, which is the active form used in various applications .

相似化合物的比较

Ruxolitinib: Another JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.

Fedratinib: A JAK2 inhibitor approved for the treatment of myelofibrosis.

Pacritinib: A JAK2 inhibitor used in clinical trials for myeloproliferative neoplasms.

Uniqueness: 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide is unique due to its high selectivity for JAK2 over other kinases such as Jak1 and Src. This selectivity reduces off-target effects and makes it a valuable tool in research and potential therapeutic applications .

属性

IUPAC Name |

9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30Cl2N2O3.2BrH/c1-28(2)12-15-6-9-19-22(24(15)30)21(14-5-8-17(26)18(27)11-14)23-20(32-19)10-7-16(25(23)31)13-29(3)4;;/h5,8,11,15-16,21H,6-7,9-10,12-13H2,1-4H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKLAKXQHDQKKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCC2=C(C1=O)C(C3=C(O2)CCC(C3=O)CN(C)C)C4=CC(=C(C=C4)Cl)Cl.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32Br2Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)